Hinokinin

Vue d'ensemble

Description

Le Hinokinin est une lignane dibenzylbutyrolactone, dérivée de diverses espèces de plantes telles que Chamaecyparis, Zanthoxylum, Phyllanthus, Aristolochia, Piper, Virola, Linum et Bursera . Il a été isolé pour la première fois par Yoshiki et Ishiguro en 1933 à partir du bois de Hinoki . Le this compound est connu pour ses propriétés neuroprotectrices, anti-inflammatoires, antitumorales, antivirales et antifongiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale du Hinokinin implique une réaction en cascade en trois étapes. Ceci comprend une addition de Michael hautement stéréosélective, une hydroxylation oxydative anionique et une cyclisation d'anion oxygène pour construire l'intermédiaire butyrolactonimidate crucial . La synthèse peut être résumée comme suit :

Addition de Michael : Cette étape implique l'addition d'un nucléophile à un composé carbonylé α,β-insaturé.

Hydroxylation oxydative anionique : Cette étape introduit un groupe hydroxyle dans l'intermédiaire.

Cyclisation d'anion oxygène : Cette étape forme la structure cyclique butyrolactone.

Méthodes de production industrielle : Le this compound peut également être synthétisé à partir du pinoresinol, une lignane que l'on trouve dans diverses plantes . Les méthodes de production industrielle sont encore en cours de recherche, mais le procédé sol-gel a été exploré pour créer de la silice mésoporeuse fonctionnalisée incorporant du this compound pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : Le Hinokinin subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réducteurs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent améliorer ou modifier ses activités biologiques .

4. Applications de la Recherche Scientifique

Chimie : Le this compound est utilisé comme précurseur pour synthétiser d'autres lignanes bioactives.

5. Mécanisme d'Action

Le this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :

Anti-inflammatoire : Le this compound inhibe la production de molécules de superoxyde par les neutrophiles et diminue la sécrétion d'élastase.

Anti-tumorale : Le this compound induit l'apoptose dans les cellules cancéreuses, favorisant les actions antitumorales.

Neuroprotectrice : Le this compound module les activités des transporteurs de monoamines et de GABA humains, fournissant des effets neuroprotecteurs.

Applications De Recherche Scientifique

Antiviral Properties

Hinokinin has been studied for its antiviral effects against several viruses:

- Human Hepatitis B Virus (HBV) : Research indicates that this compound exhibits significant antiviral activity against HBV, making it a potential candidate for therapeutic development in treating hepatitis infections .

- Human Immunodeficiency Virus (HIV) : Studies have shown that this compound can inhibit HIV replication, suggesting its utility in the management of HIV/AIDS .

Antitumor Activity

This compound's cytotoxicity has been evaluated against various cancer cell lines:

- Cytotoxicity Testing : It has demonstrated significant cytotoxic effects on cell lines such as B16F10 (murine melanoma), HeLa (cervical cancer), and MK-1 (gastric adenocarcinoma). Notably, the half-maximal inhibitory concentration (IC50) values for these lines were reported to be less than 4 μg/mL .

- Induction of Apoptosis : In human hepatoma HuH-7 cells, this compound induced apoptosis significantly, with increases in apoptotic cells compared to controls .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μg/mL) | Apoptosis Induction |

|---|---|---|

| B16F10 | <4 | Yes |

| HeLa | <4 | Yes |

| MK-1 | <4 | Yes |

| HuH-7 | Not specified | Significant |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties:

- Neutrophil Activity : It inhibits superoxide generation and elastase release in human neutrophils with an IC50 value of 0.06 μg/mL, demonstrating potent anti-inflammatory capabilities .

- Macrophage Inhibition : In RAW264.7 macrophages, this compound effectively inhibited lipopolysaccharide-induced nitric oxide generation with an IC50 of 21.56 μM .

Antitrypanosomal Activity

This compound has been investigated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease:

- In Vitro and In Vivo Studies : this compound exhibited higher trypanosomicidal activity than benznidazole against epimastigote forms and comparable activity against amastigote forms. In animal models, it promoted a 70.8% reduction in parasitemia compared to controls treated with benznidazole .

Table 2: Efficacy Against T. cruzi

| Treatment Type | Parasitemia Reduction (%) |

|---|---|

| This compound | 70.8 |

| Benznidazole | 29.0 |

Immunosuppressive Activity

The immunosuppressive potential of this compound may aid in managing inflammation:

- Studies have indicated that this compound can suppress immune responses effectively, which can be beneficial in inflammatory conditions .

Antimutagenic Properties

This compound has also been evaluated for its antimutagenic effects:

Mécanisme D'action

Hinokinin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: this compound inhibits the generation of superoxide molecules by neutrophils and decreases elastase secretion.

Anti-tumor: this compound induces apoptosis in cancer cells, promoting antitumor actions.

Neuroprotective: this compound modulates human monoamine and GABA transporter activities, providing neuroprotective effects.

Comparaison Avec Des Composés Similaires

Le Hinokinin est unique parmi les lignanes en raison de ses diverses activités biologiques. Les composés similaires comprennent :

Podophyllotoxine : Une autre lignane ayant une forte activité cytotoxique contre les lignées cellulaires cancéreuses.

Déoxypodophyllotoxine : Connu pour ses propriétés antivirales et antitumorales.

Le this compound se distingue par son large éventail d'activités biologiques et ses applications thérapeutiques potentielles.

Activité Biologique

Hinokinin, a bioactive lignan derived from various plant species, has garnered attention for its diverse biological activities. This article explores the compound's cytotoxicity, anti-inflammatory properties, antimicrobial effects, and its potential as an antitumor and antinociceptive agent. The findings are supported by various studies, including in vitro and in vivo experiments.

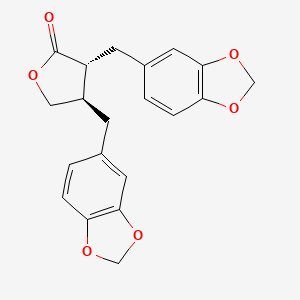

1. Chemical Structure and Sources

This compound is a lignan compound that can be isolated from several plants, including Aristolochia odoratissima and Cinnamomum camphora. Its molecular structure is characterized by a complex arrangement of carbon rings, contributing to its biological properties.

2. Cytotoxicity and Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in human hepatoma HuH-7 cells, leading to a notable reduction in cell viability. The compound exhibits IC50 values less than 4 μg/mL against several cancer cell lines, including P-388, HT-29, B16F10, and HeLa cells .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Apoptosis Induction |

|---|---|---|

| P-388 | <4 | Yes |

| HT-29 | <4 | Yes |

| B16F10 | <4 | Yes |

| HeLa | <4 | Yes |

Additionally, this compound has shown antitumoral activity in vivo, with studies indicating a reduction in tumor size and parasitemia in models infected with Trypanosoma cruzi .

3. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting neutrophil superoxide generation and elastase release. Its IC50 for these activities is reported at 0.06 μg/mL . Furthermore, this compound effectively reduces nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of this compound

| Activity | IC50 (μg/mL) |

|---|---|

| Neutrophil Superoxide Generation | 0.06 |

| Nitric Oxide Production (RAW264.7) | 21.56 |

In vivo studies have confirmed these findings, showing significant reduction in paw edema in rat models, comparable to standard anti-inflammatory drugs like indomethacin .

4. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It exhibits notable activity against Trypanosoma cruzi, the causative agent of Chagas disease, with a reported parasitemia reduction of up to 70.8% in treated models . However, it is important to note that while effective against parasites, this compound also demonstrates toxicity toward mammalian cells.

Table 3: Antimicrobial Efficacy of this compound Against T. cruzi

| Parasite Form | Concentration (μg/mL) | % Parasitemia Reduction |

|---|---|---|

| Trypomastigotes | 0.7 | 94.49 |

| Intracellular Amastigotes | 18.36 | 70.8 |

5. Antinociceptive Properties

Recent studies have highlighted the antinociceptive effects of this compound through formalin tests in mice. At a dose of 15 mg/kg, this compound significantly reduced pain responses in both early and late phases of the test . This positions this compound as a potential candidate for developing new analgesic agents.

Table 4: Antinociceptive Effects of this compound

| Phase | Paw Licking Reduction (%) |

|---|---|

| Early Phase | 48 |

| Late Phase | 82 |

Propriétés

IUPAC Name |

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWGQGZPYDSYEL-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949391 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26543-89-5 | |

| Record name | Hinokinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.